Tilosina

Descripción general

Descripción

Synthesis Analysis

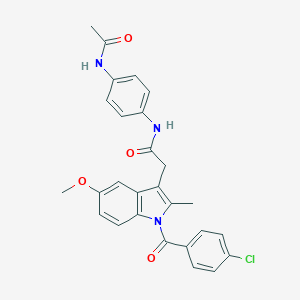

Tylosin synthesis involves complex biochemical processes, primarily occurring within the microbial cells of Streptomyces species. The heterologous expression of tylosin polyketide synthase (Tyl PKS) in Streptomyces venezuelae has been studied for the production of tylactone, a core component of tylosin. This approach demonstrates the possibilities of using engineered strains for secondary metabolite production, including the hybrid bioactive macrolides derived from tylosin (Jung et al., 2006). Additionally, the total synthesis of tylonolide, the aglycone of tylosin, from D-glucose showcases the chemical synthesis pathway and the utility of protective groups for hydroxy functions in the synthesis process (Tanaka et al., 1986).

Molecular Structure Analysis

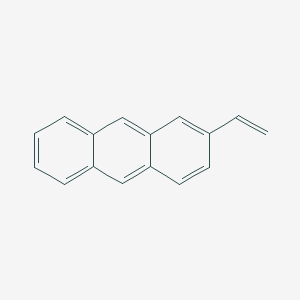

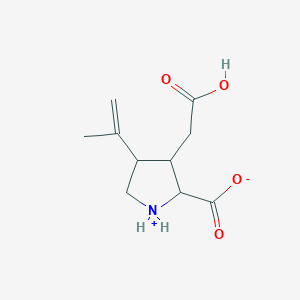

The molecular structure of tylosin is characterized by a 16-membered lactone ring, essential for its antibiotic activity. The structure is further complicated by the presence of multiple sugar moieties attached to the macrolactone ring, which are crucial for its biological activity. The elucidation of tylosin's biosynthetic route has provided insights into the molecular interactions and the importance of the polyketide synthase complex in forming the core lactone structure, followed by the attachment of deoxyhexose substituents (Cundliffe, 2002).

Aplicaciones Científicas De Investigación

Terapia antibacteriana en medicina veterinaria

La tilosina se utiliza en medicina veterinaria para tratar infecciones bacterianas en una amplia gama de especies . Tiene un amplio espectro de actividad contra organismos Gram-positivos y un rango limitado de organismos Gram-negativos .

Determinación de las concentraciones plasmáticas de this compound

La this compound se utiliza en investigación para determinar las concentraciones plasmáticas en cerdos sanos y enfermos en la práctica clínica veterinaria . Este estudio evaluó la idoneidad de los inmunoensayos y los ensayos microbiológicos como alternativas a la cromatografía líquida/espectrometría de masas (LC/MS) para determinar las concentraciones plasmáticas de this compound .

Investigación sobre la resistencia a los antibióticos

La this compound se utiliza en investigaciones relacionadas con la resistencia a los antibióticos. Forma parte de la clase de antibióticos macrólidos, que se estudian por sus efectos sobre la resistencia bacteriana .

Promoción del crecimiento en animales de alimentación

La this compound, junto con otros macrólidos como la oleandomicina y la carbomicina, se ha utilizado como aditivo para piensos para la promoción del crecimiento en animales de alimentación .

Investigación sobre la biosíntesis

La this compound es producida por Streptomyces fradiae mediante una combinación de metabolismo de poliquétidos y deoxihexosa . La ruta biosintética de la this compound se ha dilucidado mediante estudios de incorporación de trazadores y análisis de bioconversión .

Investigación sobre nuevos derivados

Los nuevos derivados de la this compound, como la azitromicina, están ganando popularidad . Estos nuevos derivados se están investigando por sus posibles aplicaciones y eficacia.

Mecanismo De Acción

Target of Action

Tylosin, also known as Tylosin A, is a macrolide antibiotic that primarily targets a wide range of Gram-positive bacteria, including Staphylococcus, Streptococcus, Corynebacterium, and Erysipelothrix . It also shows activity against certain Gram-negative bacteria, such as Campylobacter coli, and certain spirochaetes . These bacteria are the primary targets of Tylosin due to their susceptibility to its bacteriostatic effects .

Mode of Action

Tylosin operates by inhibiting bacterial protein synthesis, a crucial mechanism for treating bacterial infections . It binds to the 50S ribosomal subunit of susceptible bacteria, specifically targeting the peptidyl transferase center . This action inhibits the translocation steps in protein synthesis, effectively preventing the bacteria from growing and multiplying . By blocking protein synthesis, Tylosin halts the production of essential proteins needed for bacterial survival and replication .

Biochemical Pathways

Tylosin is produced by Streptomyces fradiae via a combination of polyketide and deoxyhexose metabolism . Thereafter, the deoxyallose moiety is converted to D-mycinose via bis-O-methylation . The polyketide lactone is also hydroxylated following attachment of the first sugar .

Pharmacokinetics

It is known that tylosin is used in veterinary medicine due to its broad spectrum of activity and high margin of safety .

Result of Action

The molecular and cellular effects of Tylosin’s action primarily involve the inhibition of protein synthesis in susceptible bacteria, leading to their inability to grow and multiply . This results in the effective treatment of bacterial infections in various animal species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tylosin. For instance, the pH and ionic strength can affect the sorption of Tylosin, with increased sorption capacity observed as the pH increases and ionic strength decreases . Furthermore, the presence of other microbial species can influence the degradation and removal of Tylosin from the environment .

Propiedades

IUPAC Name |

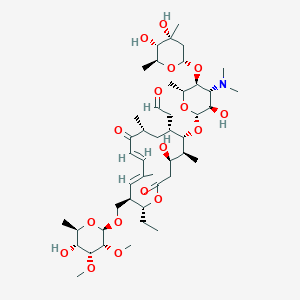

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPYTXDJUQJLPQ-VMXQISHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H77NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11032-12-5 (hydrochloride) | |

| Record name | Tylosin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043996 | |

| Record name | Tylosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

916.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS] | |

| Record name | Tylosin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether. | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water | |

CAS RN |

1401-69-0, 1405-54-5 | |

| Record name | Tylosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylosin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11475 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tylosin tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tylosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tylosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYLOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEF4JXN031 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

128-132 °C | |

| Record name | TYLOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tylosin exert its antibacterial activity?

A1: Tylosin, like other macrolide antibiotics, binds to the 23S rRNA within the peptide exit tunnel of the bacterial ribosome. [, ] This binding interferes with protein synthesis by either preventing the formation of the ribosome complex or blocking the progression of the growing peptide chain. []

Q2: Does Tylosin affect all bacteria equally?

A2: No, Tylosin primarily exhibits activity against Gram-positive bacteria and certain Gram-negative bacteria, as well as Mycoplasma species. [, ]

Q3: What are the downstream effects of Tylosin's inhibition of protein synthesis in bacteria?

A3: Inhibition of protein synthesis ultimately leads to bacterial growth arrest and cell death.

Q4: What is the molecular formula and weight of Tylosin?

A4: The molecular formula of Tylosin is C46H77NO17 and it has a molecular weight of 916.08 g/mol.

Q5: Can the degradation of Tylosin in water be influenced by environmental factors?

A5: Yes, experimental results suggest that adjusting pH levels can potentially destabilize Tylosin, leading to its degradation in water. []

Q6: Does Tylosin possess any catalytic properties?

A6: Tylosin itself is not known to possess catalytic properties. It functions as an inhibitor of bacterial protein synthesis.

Q7: Have computational methods been applied to Tylosin research?

A7: Yes, computational chemistry and modeling have been used to study Tylosin. For example, molecular modeling combined with TRNOESY NMR data has been employed to determine the active conformation of Tylosin and design novel macrolide antibiotics. []

Q8: How do structural modifications of Tylosin affect its activity?

A8: Studies have shown that the 4"-O-acyl group and the mycinose moiety play a crucial role in the binding of Tylosin derivatives to ribosomes, especially in macrolide-resistant strains. [] For instance, 3-O-acetyl-4"-O-isovaleryltylosin exhibits higher binding affinity to ribosomes of resistant Staphylococcus aureus strains compared to Tylosin or 3-O-acetyltylosin. []

Q9: What strategies can improve Tylosin's stability and bioavailability?

A9: Protecting Tylosin from light and moisture during storage and handling is crucial for maintaining its stability. [] Formulation strategies such as microencapsulation or complexation with cyclodextrins can be explored to further enhance its stability, solubility, and bioavailability.

Q10: What are the regulatory considerations for Tylosin use in livestock?

A10: The use of Tylosin in livestock is subject to regulations regarding dosage, withdrawal periods, and maximum residue limits (MRLs) in edible tissues to ensure consumer safety.

Q11: What is the bioavailability of Tylosin following different routes of administration?

A11: Tylosin exhibits good bioavailability in ducks following intramuscular (93.95%) and oral (75.77%) administration. []

Q12: How is Tylosin distributed in the body?

A12: Tylosin is widely distributed in the body, crossing biological barriers and reaching various organs and tissues, including the liver, kidney, and muscle. [, ]

Q13: How is Tylosin eliminated from the body?

A13: Tylosin is primarily eliminated from the body through urine and bile. []

Q14: How long does it take for Tylosin residues to deplete from edible tissues?

A14: The depletion time for Tylosin residues in edible tissues varies depending on the animal species and the tissue. For turkeys, residues were below the detection limit (50 μg/kg) in all tissues immediately after a 3-day treatment with Tylosin tartrate (500 mg/L) in drinking water. []

Q15: How does the dose of Tylosin affect its pharmacokinetic parameters?

A15: A fourfold decrease in the intramuscular dose of Tylosin and Florfenicol combination in pigs resulted in a twofold decrease in the maximum plasma concentration (Cmax) and the area under the curve (AUC) for both drugs. []

Q16: How is the efficacy of Tylosin evaluated?

A16: The efficacy of Tylosin can be evaluated in vitro using methods like minimum inhibitory concentration (MIC) determination and checkerboard assays to assess synergy with other antibiotics. In vivo efficacy can be assessed using animal models of bacterial infection. []

Q17: What is the MIC of Tylosin against Mycoplasma gallisepticum?

A17: The MIC of Tylosin against Mycoplasma gallisepticum has been reported as 0.00625 µg/ml. []

Q18: What are the mechanisms of resistance to Tylosin?

A18: Bacterial resistance to Tylosin can occur through various mechanisms, including target site modification (methylation of 23S rRNA), efflux pumps, and enzymatic inactivation. [, , , ]

Q19: Does Tylosin use select for resistance in bacteria other than the targeted pathogen?

A19: Yes, studies have shown that the use of Tylosin can select for resistance in non-target bacteria, such as Enterococcus spp. found in the feces of treated swine. [, , ]

Q20: What are the potential adverse effects of Tylosin in animals?

A20: While generally considered safe, high doses or prolonged use of Tylosin in animals have been associated with some adverse effects, including gastrointestinal disturbances and potential effects on the immune and endocrine systems. []

Q21: Are there specific drug delivery strategies being explored for Tylosin?

A21: Research is exploring targeted drug delivery systems for Tylosin to enhance its efficacy and reduce potential side effects. This includes developing formulations that improve drug penetration into specific tissues or organs.

Q22: Are there specific biomarkers being investigated for Tylosin?

A22: Researchers are investigating biomarkers, such as specific microbial metabolites or gene expression patterns, to monitor the impact of Tylosin on the gut microbiome and predict its efficacy. []

Q23: What analytical methods are used to detect and quantify Tylosin?

A23: Various analytical methods are employed for Tylosin detection and quantification, including:

- Microbiological Assay: Utilizes the growth inhibition of a susceptible microorganism, such as Sarcina lutea, to determine Tylosin concentration. [, ]

- High-Performance Liquid Chromatography (HPLC): A versatile technique enabling separation, identification, and quantification of Tylosin and its metabolites in various matrices. [, , , , ]

- Enzyme-Linked Immunosorbent Assay (ELISA): Employs antibodies to detect and quantify Tylosin based on its specific binding affinity. [, , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique providing high sensitivity and selectivity for the identification and quantification of Tylosin and its metabolites. [, , ]

- Electrochemical ELISA: This method combines the specificity of ELISA with the sensitivity of electrochemical detection using screen-printed electrodes. []

Q24: What is the environmental fate of Tylosin?

A24: Tylosin can enter the environment through the manure of treated animals. Its persistence and mobility in soil and water depend on factors such as soil type, pH, and organic matter content. [, ]

Q25: What are the concerns regarding Tylosin in the environment?

A25: Concerns regarding Tylosin in the environment include the potential for development and spread of antibiotic resistance genes in environmental microbial communities, which could ultimately impact human health. [, , ]

Q26: How does the solubility of Tylosin influence its bioavailability?

A26: The solubility of Tylosin in different media can impact its absorption and ultimately its bioavailability. Enhancing solubility can be crucial for improving its efficacy.

Q27: What parameters are crucial for validating analytical methods for Tylosin?

A27: Validation of analytical methods for Tylosin involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and robust results. [, , ]

Q28: How is the quality of Tylosin ensured during its production and distribution?

A28: Stringent quality control measures are implemented throughout the manufacturing process, from raw material sourcing to final product testing, to guarantee the identity, purity, potency, and stability of Tylosin.

Q29: Can Tylosin elicit an immune response?

A29: Research indicates that Tylosin can stimulate antibody production, suggesting it possesses immunogenic properties. [] Further studies are needed to fully characterize its impact on the immune system.

Q30: Can Tylosin affect drug-metabolizing enzymes?

A30: Research on Tylosin's potential to induce or inhibit drug-metabolizing enzymes is limited. Investigating these interactions is crucial for understanding its metabolic fate and potential drug-drug interactions.

Q31: What is the biodegradability of Tylosin?

A31: Tylosin is considered to have limited biodegradability in the environment. This persistence raises concerns about its potential accumulation and long-term ecological effects. []

Q32: Are there alternatives to Tylosin for therapeutic use in animals?

A32: Yes, alternative antibiotics, such as other macrolides (e.g., tilmicosin), lincosamides (e.g., lincomycin), or pleuromutilins (e.g., tiamulin), can be considered as alternatives to Tylosin depending on the specific bacterial infection. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)